![molecular formula C17H9N5S5 B12539561 4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione CAS No. 830346-71-9](/img/structure/B12539561.png)
4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione is a complex organic compound that features a triazine core substituted with benzothiazolyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione typically involves the reaction of 1,3-benzothiazole-2-thiol with cyanuric chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, replacing one of the benzothiazolyl groups.
Oxidation and Reduction: The sulfur atoms in the benzothiazolyl groups can participate in redox reactions.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and amines, with reactions typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation and reduction can modify the sulfur-containing groups .
Applications De Recherche Scientifique
4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: It is used in the development of advanced materials, including polymers and nanocomposites, due to its unique structural properties.
Biological Studies: The compound’s interactions with enzymes and proteins are studied to understand its potential as a biochemical tool.
Mécanisme D'action
The mechanism of action of 4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione involves its interaction with specific molecular targets. The benzothiazolyl groups can bind to active sites of enzymes, inhibiting their activity. Additionally, the triazine core can interact with nucleic acids, potentially disrupting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(benzothiazol-2-yl)urea: Similar in structure but with a urea linkage instead of a triazine core.
2,4-Disubstituted thiazoles: These compounds share the benzothiazolyl groups but differ in the core structure.
BTTES: A water-soluble ligand with similar benzothiazolyl groups used in click chemistry.
Uniqueness
4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione is unique due to its triazine core, which provides distinct chemical properties and reactivity compared to other benzothiazole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
830346-71-9 |
|---|---|
Formule moléculaire |
C17H9N5S5 |
Poids moléculaire |
443.6 g/mol |
Nom IUPAC |
4,6-bis(1,3-benzothiazol-2-ylsulfanyl)-1H-1,3,5-triazine-2-thione |
InChI |
InChI=1S/C17H9N5S5/c23-13-20-14(26-16-18-9-5-1-3-7-11(9)24-16)22-15(21-13)27-17-19-10-6-2-4-8-12(10)25-17/h1-8H,(H,20,21,22,23) |
Clé InChI |
YYLMQUYPBIIVQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)SC3=NC(=NC(=S)N3)SC4=NC5=CC=CC=C5S4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[(2H-Benzimidazol-2-ylidene)methyl]ethane-1,2-diamine](/img/structure/B12539478.png)
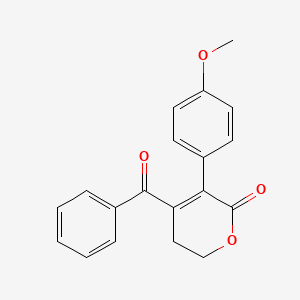
![2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol](/img/structure/B12539484.png)
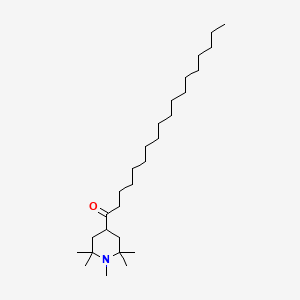
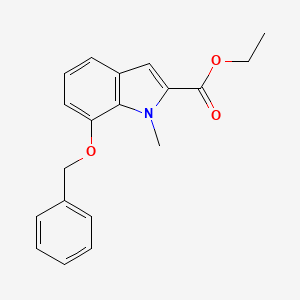
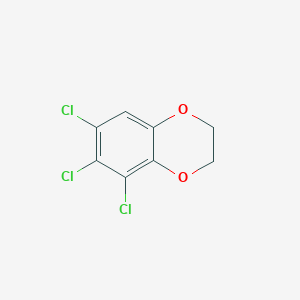

![tert-Butyl 2-[(1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B12539513.png)
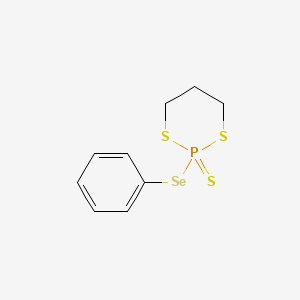
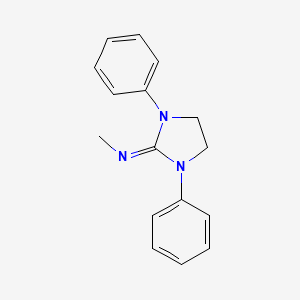
![([1,1'-Biphenyl]-4-yl)([4,4'-bipiperidin]-1-yl)methanone](/img/structure/B12539537.png)

![Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B12539548.png)

